2-Thenoylacetonitrile
Overview
Description
2-Thenoylacetonitrile is an organic compound with the molecular formula C7H5NOS. It is a derivative of thiophene, characterized by the presence of a nitrile group attached to the acetonitrile moiety. This compound is widely used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thenoylacetonitrile can be synthesized through several methods. One common method involves the reaction of thiophene formaldehyde with acetonitrile in the presence of ammonia and iodine. The reaction mixture is stirred at low temperatures, followed by the addition of sodium thiosulfate to remove unreacted iodine. The resulting product is then filtered and dried to obtain this compound as a light yellow solid .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to control temperature and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Thenoylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Thiophene carboxylic acids.
Reduction: Thiophene amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Thenoylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It is involved in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Thenoylacetonitrile involves its ability to undergo Rhodium(III)-catalyzed cascade C-H activation. This process involves the cleavage of carbon-hydrogen bonds, enabling the formation of new bonds and the construction of complex molecules. The compound’s reactivity is attributed to its nitrile group, which acts as a key functional group in various chemical transformations.
Comparison with Similar Compounds
- 2-Furoylacetonitrile
- Benzoylacetonitrile
- (Phenylsulfonyl)acetonitrile
- 4-Methoxybenzoylacetonitrile
Comparison: 2-Thenoylacetonitrile is unique due to its thiophene ring, which imparts distinct electronic properties compared to other acetonitrile derivatives. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals. The presence of the thiophene ring also influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
3-oxo-3-thiophen-2-ylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWUQBHVRILEPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187517 | |
Record name | 2-Thenoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33898-90-7 | |
Record name | 2-Thenoylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033898907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thenoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Oxo-3-(2-thienyl)propionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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